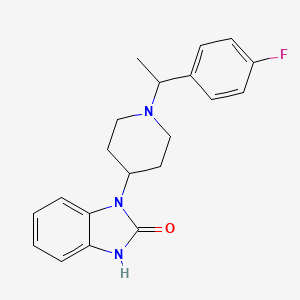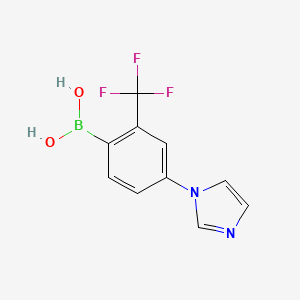
(4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The imidazole ring can undergo reduction reactions to form imidazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide.
Major Products Formed
Phenols: Formed through oxidation of the boronic acid group.
Imidazolines: Formed through reduction of the imidazole ring.
Substituted Derivatives: Formed through nucleophilic substitution reactions involving the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
(4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(1H-Imidazol-1-yl)benzoic acid): Similar structure but lacks the trifluoromethyl group.
(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline): Contains a trifluoromethyl group and an imidazole ring but differs in the position of the substituents.
Eigenschaften
Molekularformel |
C10H8BF3N2O2 |
|---|---|
Molekulargewicht |
255.99 g/mol |
IUPAC-Name |
[4-imidazol-1-yl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)8-5-7(16-4-3-15-6-16)1-2-9(8)11(17)18/h1-6,17-18H |
InChI-Schlüssel |
JXIPYMJFKROUKT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


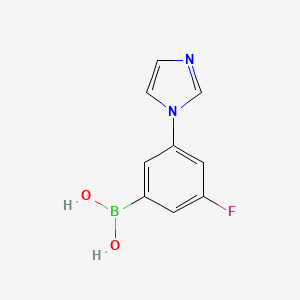

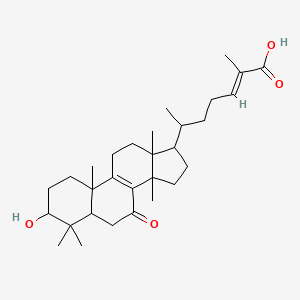
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
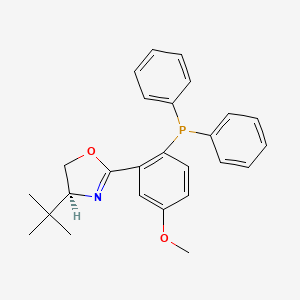
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
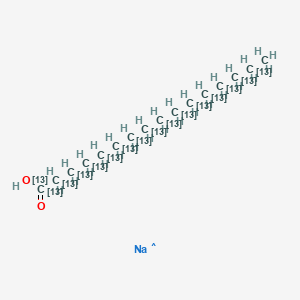
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)

